molecular formula C21H19N3O5S B13763685 [1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]- CAS No. 68189-37-7

[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-

Cat. No.: B13763685
CAS No.: 68189-37-7
M. Wt: 425.5 g/mol
InChI Key: PPGMTXJUPIBUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- typically involves multi-step organic reactions. The process may start with the formation of the biphenyl core, followed by the introduction of sulfonic acid, acetylamino, and aminobenzoyl groups through various chemical reactions such as sulfonation, acetylation, and amination. Each step requires specific reagents and conditions, such as the use of sulfuric acid for sulfonation, acetic anhydride for acetylation, and amines for amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the production of dyes, pigments, or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-3-sulfonic acid, 4’-(acetylamino)-4-[(3-aminobenzoyl)amino]- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-sulfonic acid: Similar structure but lacks the acetylamino and aminobenzoyl groups.

    [1,1’-Biphenyl]-3,4’-disulfonic acid: Contains an additional sulfonic acid group.

    4-Acetylaminobiphenyl: Lacks the sulfonic acid and aminobenzoyl groups.

Properties

CAS No.

68189-37-7

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

5-(4-acetamidophenyl)-2-[(3-aminobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C21H19N3O5S/c1-13(25)23-18-8-5-14(6-9-18)15-7-10-19(20(12-15)30(27,28)29)24-21(26)16-3-2-4-17(22)11-16/h2-12H,22H2,1H3,(H,23,25)(H,24,26)(H,27,28,29)

InChI Key

PPGMTXJUPIBUQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.